molecular formula C18H18FN5O2S B15098941 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)aceta mide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)aceta mide

Cat. No.: B15098941
M. Wt: 387.4 g/mol
InChI Key: GPXHILDYLIUPCF-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide typically involves multiple steps One common method involves the reaction of 4-ethoxyphenyl hydrazine with ethyl acetoacetate to form a hydrazone intermediate This intermediate then undergoes cyclization with thiourea to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine and chlorine, as well as nucleophiles like amines and thiols, are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity. Additionally, the aromatic rings and functional groups can interact with various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Alprazolam: Contains a triazole ring and is used as an anxiolytic.

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Ribavirin: A triazole-containing antiviral drug.

Uniqueness

What sets 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer specific properties such as enhanced binding affinity to biological targets and improved pharmacokinetic profiles. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C18H18FN5O2S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C18H18FN5O2S/c1-2-26-13-9-7-12(8-10-13)17-22-23-18(24(17)20)27-11-16(25)21-15-6-4-3-5-14(15)19/h3-10H,2,11,20H2,1H3,(H,21,25)

InChI Key

GPXHILDYLIUPCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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